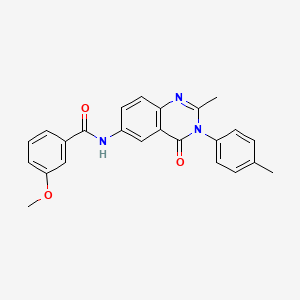![molecular formula C19H29ClN2O B2941705 N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide;hydrochloride CAS No. 2418724-43-1](/img/structure/B2941705.png)
N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide;hydrochloride” is a complex organic molecule. It contains several functional groups and structural features, including a cyclohexyl group, a cyclopropane group, an amide group, and a dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several cyclic structures (cyclohexyl and cyclopropane) and various functional groups (amide, aminomethyl, and dimethylphenyl) .Scientific Research Applications
Chemical Compound Research Applications
1. Toxicological Assessment
Research on compounds similar to "N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide; hydrochloride" often includes toxicological evaluations to understand their safety profile for potential therapeutic use or environmental impact. For example, studies on crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent, discuss its low to moderate acute and subchronic oral toxicity, indicating the importance of toxicity assessments in chemical research (Paustenbach et al., 2015).
2. Pharmacological and Biochemical Analysis
Compounds with complex structures are subject to pharmacological studies to determine their potential as drug candidates or biochemical tools. Analysis might involve assessing their interaction with biological targets, enzymatic activity, or impact on cellular pathways. For instance, the study of enzyme reactions with diagnostic probes, including various cyclopropane derivatives, helps understand enzymatic mechanisms and substrate specificity (Moe & Fox, 2005).
properties
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c1-13-9-14(2)11-16(10-13)19(7-8-19)18(22)21-17-5-3-15(12-20)4-6-17;/h9-11,15,17H,3-8,12,20H2,1-2H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZVNZWTYVCBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CC2)C(=O)NC3CCC(CC3)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-[4-(4-methylphenyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2941623.png)
![Methyl 4-{4-[(1,3-benzodioxol-5-ylamino)carbonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2941624.png)
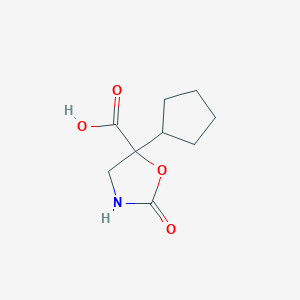

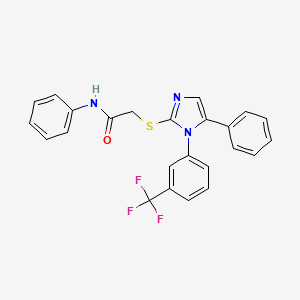

![4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid](/img/structure/B2941633.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)(97%)](/img/structure/B2941634.png)
![6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2941639.png)
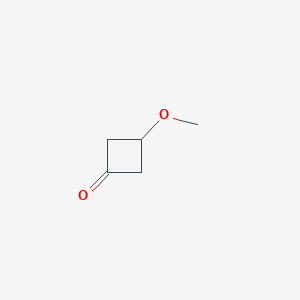
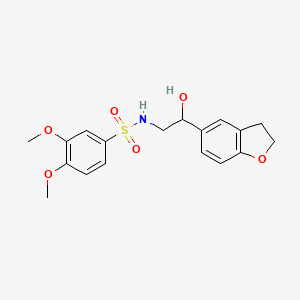
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2941643.png)
